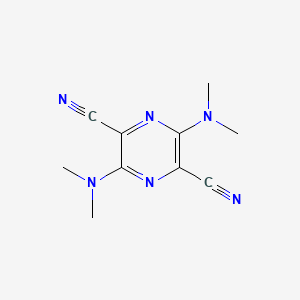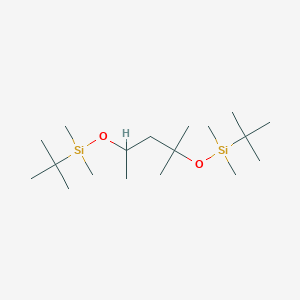
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- is a silicon-containing organic compound with the molecular formula C15H36O2Si2. It is characterized by the presence of silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- typically involves the reaction of organosilicon compounds with diols or other oxygen-containing compounds. One common method includes the reaction of trimethylsilyl chloride with diethylene glycol under anhydrous conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the silicon-oxygen bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silicon-containing molecules.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silicon-containing molecules.
Substitution: Halogenated silicon compounds.
科学的研究の応用
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用機序
The mechanism of action of 4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound can form stable interactions with biological molecules, making it useful in drug delivery and other biomedical applications. The compound’s reactivity also allows it to participate in various chemical reactions, facilitating its use in organic synthesis.
類似化合物との比較
Similar Compounds
- 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane
- Diethylene glycol, bistrimethylsilyl ether
- Trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane
Uniqueness
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- is unique due to its specific molecular structure, which imparts distinct chemical properties. Its stability and reactivity make it suitable for a wide range of applications, from organic synthesis to industrial production. The presence of multiple silicon and oxygen atoms within the molecule allows for versatile chemical modifications, enhancing its utility in various fields.
特性
CAS番号 |
193811-84-6 |
|---|---|
分子式 |
C18H42O2Si2 |
分子量 |
346.7 g/mol |
IUPAC名 |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H42O2Si2/c1-15(19-21(10,11)16(2,3)4)14-18(8,9)20-22(12,13)17(5,6)7/h15H,14H2,1-13H3 |
InChIキー |
NMESPDRHQWNGQC-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




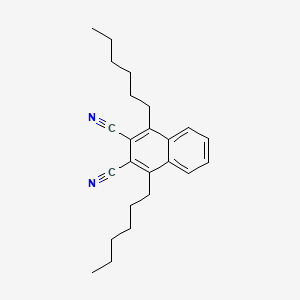
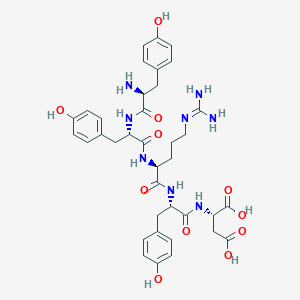
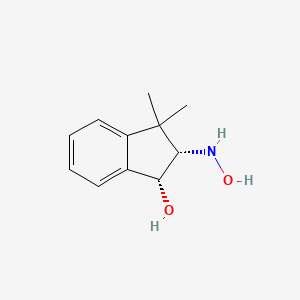
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
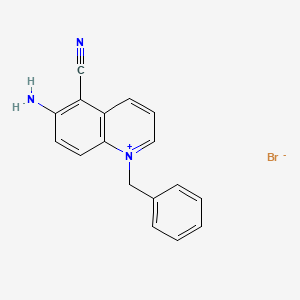
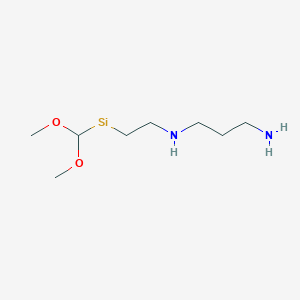
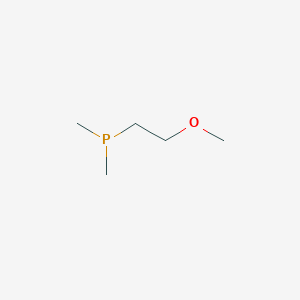
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)

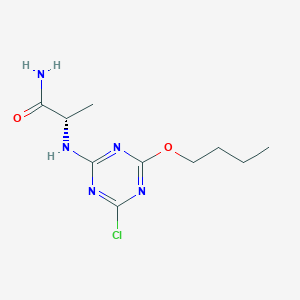
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
